molecular formula C9H8N2O4 B124480 1-(2-Nitrophenyl)-2-nitropropene CAS No. 155988-38-8

1-(2-Nitrophenyl)-2-nitropropene

Cat. No. B124480
M. Wt: 208.17 g/mol
InChI Key: DBWBKROWASFCCD-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 1-(2-Nitrophenyl)-2-nitropropene would likely involve a benzene ring (from the phenyl group), a nitro group, and a propene group. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

Nitrophenyl compounds can participate in a variety of chemical reactions, including reduction (loss of oxygen or gain of hydrogen), substitution (replacing one group with another), and elimination (removal of a group from the molecule). The specific reactions that 1-(2-Nitrophenyl)-2-nitropropene might undergo would depend on the reaction conditions and other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties for 1-(2-Nitrophenyl)-2-nitropropene would depend on its specific molecular structure .

Scientific Research Applications

Thermal Decomposition

  • Study: "Thermal decomposition of isomeric nitropropenes: A photoelectron spectroscopic study" by Chin, Mok, and Huang (1990).
  • Findings: Investigated the thermal decomposition of nitropropene isomers, including 1-(2-Nitrophenyl)-2-nitropropene. The study suggests similarities in the decomposition mechanism with nitrostyrenes (Chin, Mok, & Huang, 1990).

Spectroscopic Analysis

  • Study: "Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene" by Xavier and Periandy (2015).
  • Findings: Analyzed the spectral properties of 1-phenyl-2-nitropropene, a compound closely related to 1-(2-Nitrophenyl)-2-nitropropene. The study provided insights into the molecular structure and electronic properties (Xavier & Periandy, 2015).

Chemical Reactivity and Molecular Properties

  • Study: "A DFT study on the (2 + 3) cycloaddition reactions of 2-nitropropene-1 with Z-C, N-diarylnitrones" by Jasiński et al. (2009).
  • Findings: Examined the chemical reactivity of 2-nitropropene-1, which is structurally similar to 1-(2-Nitrophenyl)-2-nitropropene. The study revealed insights into the reaction mechanisms and molecular properties (Jasiński et al., 2009).

Antimicrobial Activity

  • Study: "Synthesis, Chemical Transformation and Antimicrobial Activity of a Novel Class of Nitroolefins: 1,3-Diaryl-2-nitroprop-1-enes" by Kodukulla et al. (1994).
  • Findings: Investigated the synthesis and antimicrobial activity of 1,3-diaryl-2-nitroprop-1-enes, compounds related to 1-(2-Nitrophenyl)-2-nitropropene. The study revealed broad-spectrum antimicrobial activity of these compounds (Kodukulla et al., 1994).

Molecular Structure Analysis

  • Study: "Exploring the Behaviors of Organic and Bio-active Compounds by Spectroscopic and Quantum Computational Techniques" by Xavier (2017).
  • Findings: Explored the molecular structure, reactivity centers, and other properties of organic compounds including 1-phenyl-2-nitropropene. The study provided comprehensive insights into the molecular behavior of these compounds (Xavier, 2017).

Safety And Hazards

Like many chemical compounds, 1-(2-Nitrophenyl)-2-nitropropene should be handled with care to avoid exposure and potential harm. It’s important to use appropriate personal protective equipment and follow safety guidelines when handling chemical substances .

Future Directions

The future directions for research on 1-(2-Nitrophenyl)-2-nitropropene would likely depend on its potential applications. This could include exploring its reactivity, studying its interactions with other molecules, or investigating potential uses in fields such as materials science or medicine .

properties

IUPAC Name

1-nitro-2-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-7(10(12)13)6-8-4-2-3-5-9(8)11(14)15/h2-6H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWBKROWASFCCD-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1[N+](=O)[O-])/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249695
Record name Benzene, 1-nitro-2-(2-nitro-1-propenyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrophenyl)-2-nitropropene

CAS RN

155988-38-8
Record name Benzene, 1-nitro-2-(2-nitro-1-propenyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155988-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-nitro-2-(2-nitro-1-propenyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Nitrophenyl)-2-nitropropene
Reactant of Route 2
1-(2-Nitrophenyl)-2-nitropropene

Citations

For This Compound
3
Citations
J Guillon, S Moreau, V Desplat, M Vincenzi… - Journal of Chemical …, 2019 - Springer
The title compound 4-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline 1, a compound that showed cytotoxic potential against …
Number of citations: 4 link.springer.com
R Dias do Espírito Santo, RM Capitão… - Asian Journal of …, 2021 - Wiley Online Library
The heterocyclic 3H‐pyrrolo[2,3‐c]quinoline system and its closely related natural products, the marinoquinolines, have been attracting considerable attention in recent years in view of …
Number of citations: 3 onlinelibrary.wiley.com
L Ronga - J Chem Crystallogr, 2019 - iris.unina.it
Acute leukemia is one of the most aggressive hematopoietic malignancies and is characterized by abnormal proliferation of the immature cells of the hematopoietic system. Acute …
Number of citations: 2 www.iris.unina.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.